2,5-Dichlorobenzoylpiperidine

Vue d'ensemble

Description

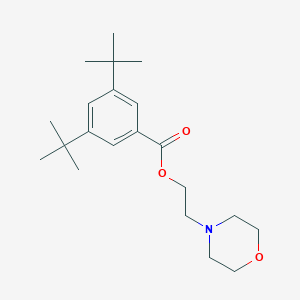

2,5-Dichlorobenzoylpiperidine, also known as DCBP, is a chemical compound that has been widely used in scientific research for its unique properties. DCBP is a derivative of piperidine, a heterocyclic organic compound commonly found in many natural products, drugs, and biologically active molecules. DCBP has been synthesized through various methods, and its mechanism of action has been extensively studied.

Mécanisme D'action

2,5-Dichlorobenzoylpiperidine acts as a potent and selective antagonist of the sigma-1 receptor, a transmembrane protein that is widely distributed in the brain and other tissues. The sigma-1 receptor has been implicated in various physiological and pathological processes, such as pain, depression, and neurodegeneration. 2,5-Dichlorobenzoylpiperidine binds to the sigma-1 receptor with high affinity and inhibits its activity, leading to a variety of biochemical and physiological effects.

Biochemical and Physiological Effects:

2,5-Dichlorobenzoylpiperidine has been shown to have a wide range of biochemical and physiological effects, including modulation of ion channels, neurotransmitter release, and gene expression. 2,5-Dichlorobenzoylpiperidine has been shown to inhibit voltage-gated sodium channels and calcium channels, leading to a reduction in neuronal excitability. 2,5-Dichlorobenzoylpiperidine has also been shown to inhibit the release of various neurotransmitters, such as dopamine, serotonin, and glutamate, leading to a reduction in synaptic transmission. 2,5-Dichlorobenzoylpiperidine has been shown to modulate gene expression through its interaction with transcription factors and chromatin remodeling enzymes.

Avantages Et Limitations Des Expériences En Laboratoire

2,5-Dichlorobenzoylpiperidine has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor, its ability to penetrate the blood-brain barrier, and its low toxicity. 2,5-Dichlorobenzoylpiperidine has been used in various animal models of disease to study the role of the sigma-1 receptor in various physiological and pathological processes. However, 2,5-Dichlorobenzoylpiperidine also has some limitations, including its limited solubility in water and its potential off-target effects on other receptors and enzymes.

Orientations Futures

For 2,5-Dichlorobenzoylpiperidine research include the development of more potent and selective sigma-1 receptor antagonists, the exploration of its therapeutic potential for various diseases, and the elucidation of its molecular mechanism of action. 2,5-Dichlorobenzoylpiperidine has shown promise as a potential therapeutic agent for various diseases, such as neuropathic pain, depression, and neurodegeneration. Further research is needed to fully understand the therapeutic potential of 2,5-Dichlorobenzoylpiperidine and its mechanism of action.

Applications De Recherche Scientifique

2,5-Dichlorobenzoylpiperidine has been widely used in scientific research for its unique properties, including its ability to bind to certain receptors in the brain and modulate their activity. 2,5-Dichlorobenzoylpiperidine has been used as a tool to study the role of these receptors in various physiological and pathological processes, such as addiction, pain, and anxiety. 2,5-Dichlorobenzoylpiperidine has also been used as a probe to study the structure and function of these receptors at the molecular level.

Propriétés

Formule moléculaire |

C12H13Cl2NO |

|---|---|

Poids moléculaire |

258.14 g/mol |

Nom IUPAC |

(2,5-dichlorophenyl)-piperidin-1-ylmethanone |

InChI |

InChI=1S/C12H13Cl2NO/c13-9-4-5-11(14)10(8-9)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2 |

Clé InChI |

VOIFDXZVPJAMRL-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)Cl |

SMILES canonique |

C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)Cl |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[6-(3-chloro-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2-methyl-1H-benzimidazole](/img/structure/B252550.png)

![4-[(3-{[3-(dimethylamino)propyl]amino}propyl)amino]-2H-chromen-2-one](/img/structure/B252575.png)

![4-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)-3-methoxynaphthalene-2-carboxamide](/img/structure/B252576.png)

![N-(2-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethyl)pyridine-2-carboxamide](/img/structure/B252582.png)

![N-{2-[(1-benzofuran-2-ylcarbonyl)amino]ethyl}-2-pyridinecarboxamide](/img/structure/B252584.png)

![N-{3-[(2-phenylacetyl)amino]propyl}-2-furamide](/img/structure/B252585.png)

![3-(Benzotriazol-1-ylmethyl)-6-pyridin-3-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B252586.png)

![N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-furamide](/img/structure/B252590.png)

![4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B252592.png)

![N-(3-{[3-(dimethylamino)propyl]amino}propyl)-6-methylnicotinamide](/img/structure/B252597.png)

![1-Methyl-4-{[(4-{[(1-methyl-4-pyridiniumyl)carbonyl]amino}butyl)amino]carbonyl}pyridinium](/img/structure/B252604.png)